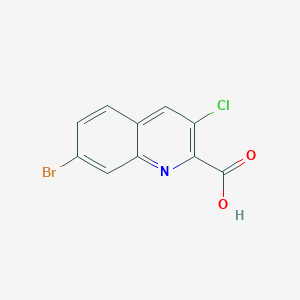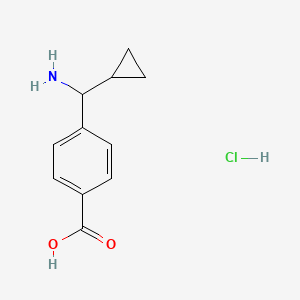
(3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group and a tetrahydropyran ring, connected via a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide (OH-), amine groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine: Similar structure with an additional oxygen atom in the pyran ring.
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine: Contains a trifluoromethyl group instead of a fluorophenyl group.
(Tetrahydro-2H-pyran-4-yl)methanamine: Lacks the fluorophenyl group, making it a simpler analog.
Uniqueness
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9,12H,4-7,14H2 |
Clave InChI |
ZTBOQGBLGPVUBW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(C2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



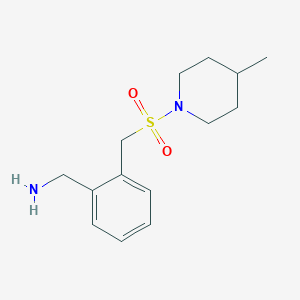
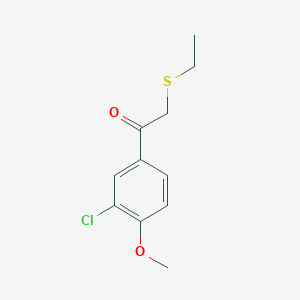


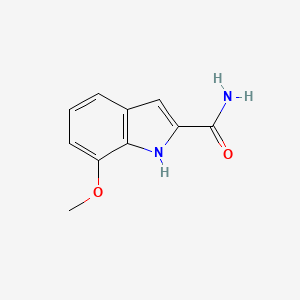
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
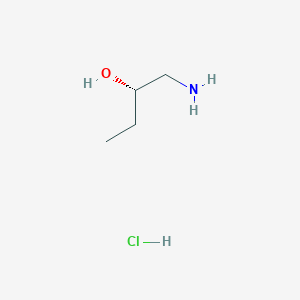
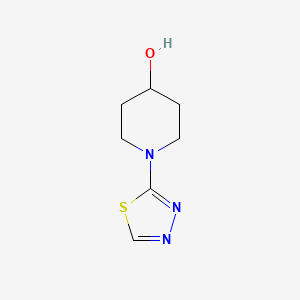
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
